molecular formula C16H18F3NO4 B3815154 (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol

(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol

Cat. No. B3815154
M. Wt: 345.31 g/mol
InChI Key: FQCSTYQHNUWPPR-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as TFB-TBOA and is a potent inhibitor of glutamate transporters.

Mechanism of Action

The mechanism of action of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol involves the inhibition of glutamate transporters. Glutamate is the main excitatory neurotransmitter in the brain, and its dysregulation has been implicated in several neurological disorders. Glutamate transporters are responsible for removing glutamate from the synaptic cleft, and their inhibition leads to increased levels of glutamate in the synapse.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol have been extensively studied. This compound has been shown to increase the levels of glutamate in the synapse, leading to increased excitability and synaptic transmission. This can have both positive and negative effects depending on the context. In addition, this compound has also been shown to have neuroprotective effects in certain models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol in lab experiments is its potency and selectivity for glutamate transporters. This allows for precise modulation of glutamate levels in the synapse and can help elucidate the role of glutamate in various neurological disorders. One of the limitations of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol. One area of interest is in the development of more potent and selective inhibitors of glutamate transporters. Another area of research is in the investigation of the role of glutamate transporters in other areas of the body, such as the heart and kidneys. Finally, there is also interest in the development of therapies that target glutamate transporters for the treatment of neurological disorders.

Scientific Research Applications

(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol has been studied for its potential therapeutic applications in several areas. One of the main areas of research is in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. This compound has been shown to inhibit glutamate transporters, which play a crucial role in these disorders.

properties

IUPAC Name

1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO4/c17-16(18,19)5-3-15(22)20-6-4-11(12(21)8-20)10-1-2-13-14(7-10)24-9-23-13/h1-2,7,11-12,21H,3-6,8-9H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCSTYQHNUWPPR-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C2=CC3=C(C=C2)OCO3)O)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC3=C(C=C2)OCO3)O)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol
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(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol
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(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol
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(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol
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(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol
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(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-ol

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